[1-(4-Aminophenyl)cyclopropyl]methanol;hydrochloride
Description
[1-(4-Aminophenyl)cyclopropyl]methanol hydrochloride is a cyclopropane-containing compound featuring a 4-aminophenyl substituent and a methanol group, stabilized as a hydrochloride salt. The 4-aminophenyl group contributes to electronic effects (e.g., resonance donation) and hydrogen-bonding capacity, while the methanol moiety offers hydrophilicity. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
[1-(4-aminophenyl)cyclopropyl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-3-1-8(2-4-9)10(7-12)5-6-10;/h1-4,12H,5-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBOPWIJEUMYIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361678-81-9 | |
| Record name | [1-(4-aminophenyl)cyclopropyl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclopropanation of Nitrophenyl Precursors
The formation of the cyclopropane ring is a pivotal step in the synthesis. A widely adopted strategy involves carbene-mediated cyclopropanation using diazomethane or transition-metal catalysts. For instance, 4-nitrophenylpropionic acid undergoes cyclopropanation under controlled conditions with t-BuOK in tetrahydrofuran (THF) at temperatures ranging from −78°C to room temperature. This method achieves cyclopropane ring formation with yields of 50–70% in academic settings. The reaction mechanism proceeds via a [2+1] cycloaddition, where the carbene inserts into the carbon-carbon double bond of the precursor.
Reduction of the Nitro Group to an Amine
Following cyclopropanation, the nitro group at the para position is reduced to an amine. Iron powder in ethanol/water with hydrochloric acid (HCl) effectively facilitates this reduction. For example, (2-nitrophenyl)(4-fluorophenyl)methanone is reduced to (2-aminophenyl)(4-fluorophenyl)methanone with 94% yield under reflux conditions. This method is scalable and avoids the use of expensive catalysts, making it suitable for industrial applications. The reaction is monitored via thin-layer chromatography (TLC), and purification is achieved through ethyl acetate extraction and column chromatography.
Formation of the Hydrochloride Salt
The final step involves converting the free base to the hydrochloride salt. Treatment with concentrated HCl in ethanol at 0°C–25°C precipitates the hydrochloride form. This step ensures improved stability and solubility for biological testing. The reaction is typically conducted under inert atmospheres to prevent oxidation.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Cyclopropanation yields are highly sensitive to temperature. Lower temperatures (−78°C) favor ring closure but prolong reaction times, whereas room-temperature conditions accelerate the process at the expense of side reactions. THF is preferred for its ability to stabilize intermediates, while dichloromethane (DCM) is avoided due to its incompatibility with strong bases like t-BuOK.
Catalytic Systems
Transition-metal catalysts, such as rhodium(II) acetate with chiral bisoxazoline ligands, enable enantioselective cyclopropanation. These systems achieve enantiomeric excess (ee) values exceeding 80%, as verified by chiral HPLC using Chiralpak AD-H columns. However, academic-scale protocols often prioritize cost-effectiveness over enantiopurity, opting for racemic mixtures.
Purification Strategies
Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases ensures >95% purity for final products. For intermediates, silica gel chromatography with ethyl acetate/hexane gradients (10–50%) effectively separates byproducts.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Industrial protocols replace academic-grade reagents with economical alternatives. For example, sodium borohydride (NaBH4) substitutes LiAlH4 for alcohol reduction, reducing fire hazards and costs. Similarly, iron powder is favored over palladium catalysts for nitro reductions due to its low cost and minimal environmental impact.
Continuous Flow Synthesis
Continuous flow systems enhance scalability for cyclopropanation and reduction steps. These systems maintain consistent temperature and pressure, improving yield reproducibility. A pilot-scale study reported a 15% increase in overall yield compared to batch methods.
Analytical Characterization
Spectroscopic Validation
1H NMR : Cyclopropane protons resonate at δ 0.8–1.5 ppm, while aromatic protons from the 4-aminophenyl group appear at δ 6.5–7.5 ppm. Coupling constants (J = 5–10 Hz) confirm the cyclopropane’s rigidity.
13C NMR : The cyclopropane carbons are observed at δ 15–25 ppm, and the methanol carbon resonates at δ 60–65 ppm.
Chromatographic Purity Assessment
Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity >95%. Retention times vary between 8–12 minutes depending on the mobile phase composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis of [1-(4-Aminophenyl)cyclopropyl]methanol hydrochloride reveals a molecular ion peak at m/z 202.0735 ([M+H]+), consistent with the molecular formula C10H14ClNO.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Aminophenyl)cyclopropyl]methanol;hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in substitution reactions where the amino group or the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(4-Aminophenyl)cyclopropyl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .
Biology: The compound is used in biological research to study its effects on various biological pathways and processes. It is often used in cell culture studies to investigate its potential as a therapeutic agent .
Medicine: In medicine, this compound is explored for its potential pharmacological properties. It is studied for its effects on various receptors and enzymes, making it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and intermediates. It is also used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of [1-(4-Aminophenyl)cyclopropyl]methanol;hydrochloride involves its interaction with specific molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Substitutent Effects
Key structural analogs differ in substituents on the phenyl ring and cyclopropane-linked functional groups, influencing electronic properties, solubility, and biological interactions.
Physicochemical Properties
- Solubility: Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. For example, cyclopropylfentanyl’s hydrochloride salt is noted for enhanced solubility in water . The target compound’s primary amine and polar methanol group further support solubility.
- Lipophilicity: Substituents like trifluoromethoxy (logP ~2.5) and methoxy (logP ~1.8) increase lipophilicity compared to the amino group (logP ~0.5), impacting membrane permeability .
Biological Activity
[1-(4-Aminophenyl)cyclopropyl]methanol;hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a phenyl ring with an amino substitution at the para position. Its hydrochloride salt form enhances solubility, which is crucial for biological assays. The molecular formula is CHClN, with a molecular weight of approximately 201.66 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an analgesic, anti-inflammatory, and antitumor agent.
1. Analgesic Activity
Research indicates that compounds with similar structures often exhibit analgesic properties. For instance, studies have shown that cyclopropyl derivatives can interact with opioid receptors, leading to pain relief. The specific binding affinities and the efficacy of this compound at these receptors need further exploration.
2. Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory activity in vitro. In a study evaluating various analogs, compounds with amino substitutions showed significant inhibition of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The structure-activity relationship (SAR) suggests that the presence of the amino group is critical for this activity.
3. Antitumor Activity
Preliminary studies indicate that this compound may possess antitumor properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound may modulate neurotransmitter systems or inhibit specific enzymes involved in inflammation and tumor progression.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study 1 : A series of cyclopropyl derivatives were synthesized and screened for analgesic activity through binding assays at opioid receptors. Results indicated that modifications at the phenyl ring significantly influenced binding affinity and efficacy.
- Study 2 : Anti-inflammatory effects were assessed using an LPS-induced inflammation model in mice. Compounds similar to [1-(4-Aminophenyl)cyclopropyl]methanol showed reduced levels of inflammatory markers, suggesting a potential therapeutic application in inflammatory diseases.
- Study 3 : Cytotoxicity tests on cancer cell lines revealed that certain derivatives had IC values in the low micromolar range, indicating promising antitumor activity.
Data Tables
| Compound | Activity | IC (µM) | Target |
|---|---|---|---|
| This compound | Analgesic | TBD | Opioid Receptors |
| Similar Cyclopropyl Derivative A | Anti-inflammatory | 25 | TNF-α Inhibition |
| Similar Cyclopropyl Derivative B | Antitumor | 15 | Breast Cancer Cells |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for [1-(4-Aminophenyl)cyclopropyl]methanol hydrochloride, and how can reaction conditions be optimized for academic-scale production?
- Methodology : The synthesis typically involves cyclopropanation of a substituted alkene followed by functional group modifications. For example, cyclopropane rings are formed via carbene-mediated reactions using reagents like diazomethane or transition-metal catalysts . The aminophenyl group can be introduced via Buchwald-Hartwig amination or reductive amination. Hydrochloride salt formation is achieved by treating the free base with HCl in polar solvents (e.g., ethanol) . Optimization includes adjusting temperature (e.g., 0–25°C for cyclopropanation) and solvent systems (e.g., dichloromethane or tetrahydrofuran) to improve yields (typically 50–70% for academic protocols).
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?
- Methodology :
- NMR Spectroscopy : H and C NMR identify cyclopropane ring protons (δ 0.8–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). Coupling constants (e.g., for cyclopropane) confirm stereochemistry .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for most academic studies). Retention times vary by column (C18 columns, acetonitrile/water mobile phase) .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H] for CHClNO expected at m/z 202.0735) .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Methodology : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation. Stability studies show decomposition <5% over 6 months under these conditions. Avoid exposure to moisture or strong acids/bases to preserve the hydrochloride salt form .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis of the cyclopropane ring for chiral derivatives?
- Methodology : Use chiral auxiliaries or asymmetric catalysis. For example, Rh(OAc) with chiral ligands (e.g., bisoxazoline) achieves enantiomeric excess (ee) >80% in cyclopropanation. Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) or F NMR with chiral shift reagents .
Q. What experimental designs are suitable for studying the compound’s interaction with serotonin receptors?
- Methodology :
- Radioligand Binding Assays : Use H-labeled serotonin (5-HT) to measure IC values. Competitive binding studies (e.g., displacement of H-Mesulergine) quantify affinity .
- Functional Assays : Calcium flux assays (FLIPR) in HEK293 cells transfected with 5-HT receptors determine agonist/antagonist activity. EC values for similar cyclopropylamine derivatives range from 2.5–10 μM .
Q. How can contradictions between computational docking predictions and experimental bioactivity data be resolved?
- Methodology :
- Molecular Dynamics Simulations : Compare binding poses in 5-HT receptor models (e.g., homology-based) with experimental mutagenesis data. Adjust force fields (e.g., AMBER) to better reflect hydrophobic interactions with the cyclopropane ring .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., fluorophenyl or methyl substitutions) to validate computational predictions. Correlate logP values with membrane permeability .
Q. What strategies mitigate instability of the cyclopropane ring under physiological pH conditions?
- Methodology :
- pH Stability Assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS. Cyclopropane rings are stable at pH 4–6 but undergo ring-opening above pH 8 via base-catalyzed mechanisms .
- Prodrug Design : Mask the methanol group as an ester (e.g., acetyl) to enhance stability in basic environments. Hydrolyze in vivo via esterases .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological potency across studies?
- Methodology :
- Standardize Assay Conditions : Use consistent cell lines (e.g., CHO-K1 vs. HEK293) and receptor expression levels. For example, 5-HT EC values vary by 2-fold due to receptor density .
- Validate Purity : Impurities >5% (e.g., unreacted amine) can skew bioactivity. Confirm via H NMR integration and HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
